2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Descripción
This compound is a quinolinone-based acetamide derivative characterized by a 6-ethoxy-substituted quinolin-4-one core, a 4-ethylbenzoyl group at position 3, and an N-(2-methoxyphenyl)acetamide side chain.
Propiedades
IUPAC Name |
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-4-19-10-12-20(13-11-19)28(33)23-17-31(18-27(32)30-24-8-6-7-9-26(24)35-3)25-15-14-21(36-5-2)16-22(25)29(23)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECIZTJDSCWCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common method includes the reaction of 6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinoline with N-(2-methoxyphenyl)acetamide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like l-proline to facilitate the process . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Anticancer Potential
Quinoline-based compounds are also recognized for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. A case study involving human cancer cell lines indicated that it could induce apoptosis and inhibit tumor growth, particularly in breast and prostate cancer models .
Enzyme Inhibition
Another significant application lies in the inhibition of specific enzymes related to disease pathways. For instance, derivatives of this compound have been tested for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of quinoline derivatives. The compound has been investigated for its ability to protect neurons from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A research team conducted a study on the antimicrobial efficacy of various quinoline derivatives, including the compound of interest. They found that it exhibited a minimum inhibitory concentration (MIC) against several pathogens, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective properties of quinoline derivatives showed that the compound could reduce neuronal cell death induced by beta-amyloid peptides. This suggests its potential role in developing therapeutic strategies for Alzheimer's disease .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Structural and Functional Insights :
Core Scaffold Differences: The target compound’s quinolin-4-one core is distinct from the quinazoline (compound 39, ) and benzothiazole (compound 8, ) scaffolds. Quinolinones are associated with kinase inhibition (e.g., topoisomerase), while quinazolines are linked to EGFR/TK inhibition . The dioxinoquinolin analog () shares a fused oxygenated ring system, which may enhance metabolic stability compared to the target compound’s simpler quinolinone.
However, compound 39’s quinazoline-sulfonyl group likely enhances solubility and target affinity. The 4-ethylbenzoyl substituent in the target compound contrasts with the 4-ethoxybenzoyl in ’s analog (), which may alter lipophilicity and bioavailability.
This highlights efficiency gaps in traditional reflux-based methods (e.g., ).
Pharmacological Activity :
- Compound 39 () demonstrated IC₅₀ values < 10 µM against cancer cell lines, outperforming simpler acetamides. The target compound’s lack of a sulfonyl group may reduce potency but improve selectivity.
- Goxalapladib () targets atherosclerosis via phospholipase A2 inhibition, illustrating how core flexibility (1,8-naphthyridine) enables diverse therapeutic applications.
Research Findings and Implications
- Anti-Cancer Potential: The target compound’s structural similarity to compound 39 () suggests possible anti-cancer activity, though its ethylbenzoyl group may confer unique interactions with hydrophobic kinase domains.
- Metabolic Stability : The ethoxy and methoxy substituents in the target compound and ’s analog () may reduce cytochrome P450-mediated metabolism compared to halogenated analogs like compound 8 ().
- Synthetic Challenges : The absence of microwave or catalyst-driven synthesis data for the target compound indicates opportunities for optimizing yield and purity.
Actividad Biológica
The compound 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide represents a novel class of quinoline derivatives with potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinoline core substituted with an ethoxy group, a 4-ethylbenzoyl moiety, and a methoxyphenyl acetamide side chain.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Effects
In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth .
Case Study: Inhibition of Tumor Growth
A notable case study involved the administration of this compound in murine models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Regulation of Cytokine Production : By modulating cytokine levels, it helps reduce inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions. For example, a morpholinone derivative synthesis ( ) uses Na₂CO₃ as a base and acetyl chloride as an acylating agent in CH₂Cl₂. Purification employs silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization (e.g., ethyl acetate). Yield optimization requires stoichiometric control and stepwise reagent addition .
- Key Data : Example yield: 58% (white powder); characterization via ESI/APCI(+), ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. Mass spectrometry (ESI/APCI(+)) validates molecular weight (e.g., m/z 347 [M+H]⁺). Compare observed shifts with predicted values (e.g., carbonyl carbons at δ 168–170 ppm) .
Q. How should researchers handle reactive intermediates during synthesis?
- Safety Protocol : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Quench reactions with ice-water to stabilize intermediates. Follow SDS guidelines for PPE and waste disposal (e.g., avoid inhalation, use fume hoods) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for higher yields?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Use ICReDD’s reaction path search methods to predict optimal solvents/catalysts. Validate with small-scale experiments .
- Case Study : Adjusting acetyl chloride stoichiometry ( ) improved yield from 40% to 58% via iterative Na₂CO₃ addition .
Q. What strategies resolve contradictions in NMR and mass spectrometry data?
- Approach : Re-examine sample preparation (e.g., deuteration efficiency in CDCl₃). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .
Q. How to design experiments for analyzing degradation products under varying pH?
- Experimental Design : Use a factorial design (DOE) to test pH (2–12), temperature (25–60°C), and time (0–72 hrs). Monitor degradation via HPLC-MS and quantify kinetics using Arrhenius models .
Methodological Guidance
Q. Developing in vitro bioactivity assays: What controls are essential?
- Best Practices : Include vehicle controls (DMSO <0.1%), positive controls (e.g., reference inhibitors), and cytotoxicity assays (MTT/XTT). Validate target engagement using SPR or fluorescence polarization .
Q. How to address low solubility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
